3,4-Dimethoxy-6-nitrobenzene-1,2-dicarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dimethoxy-6-nitrobenzene-1,2-dicarboxylic acid: is an aromatic compound with the molecular formula C10H9NO8 It contains two methoxy groups, a nitro group, and two carboxylic acid groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dimethoxy-6-nitrobenzene-1,2-dicarboxylic acid typically involves the nitration of 3,4-dimethoxybenzene followed by carboxylation. The nitration process can be carried out using a mixture of nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the desired position on the benzene ring . Subsequent carboxylation can be achieved through various methods, including the use of carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: 3,4-Dimethoxy-6-nitrobenzene-1,2-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed:
Oxidation: Quinones and other oxidized products.
Reduction: Amino derivatives.
Substitution: Various substituted benzene derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: 3,4-Dimethoxy-6-nitrobenzene-1,2-dicarboxylic acid is used as a precursor in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways .
Biology: In biological research, this compound can be used to study the effects of nitro and methoxy groups on biological systems. It may also serve as a model compound for understanding the behavior of similar aromatic compounds in biological environments .
Medicine: The compound’s structure can be modified to create derivatives with specific biological activities, such as anti-inflammatory or antimicrobial properties .
Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its reactivity makes it a valuable intermediate in various chemical manufacturing processes .
Mechanism of Action
The mechanism of action of 3,4-Dimethoxy-6-nitrobenzene-1,2-dicarboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The methoxy groups and carboxylic acid groups can also participate in hydrogen bonding and other interactions, influencing the compound’s overall activity .
Comparison with Similar Compounds
- 3,4-Dimethoxybenzoic acid
- 3,4-Dimethoxy-2-nitrobenzoic acid
- 3,4-Dimethoxy-5-nitrobenzoic acid
Comparison: The specific positioning of the nitro and methoxy groups also contributes to its distinct chemical properties and reactivity patterns .
Properties
CAS No. |
6279-83-0 |
---|---|
Molecular Formula |
C10H9NO8 |
Molecular Weight |
271.18 g/mol |
IUPAC Name |
3,4-dimethoxy-6-nitrophthalic acid |
InChI |
InChI=1S/C10H9NO8/c1-18-5-3-4(11(16)17)6(9(12)13)7(10(14)15)8(5)19-2/h3H,1-2H3,(H,12,13)(H,14,15) |
InChI Key |
NMESVQZUOUEFEB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C(=C1)[N+](=O)[O-])C(=O)O)C(=O)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.